molecular formula C5H5N3O B14773305 N-(pyrimidin-5-ylmethylidene)hydroxylamine

N-(pyrimidin-5-ylmethylidene)hydroxylamine

Cat. No.: B14773305
M. Wt: 123.11 g/mol
InChI Key: JIHALWYYWJPEIV-UHFFFAOYSA-N
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Description

Pyrimidine-5-carbaldehyde oxime is a heterocyclic compound that features a pyrimidine ring substituted with a carbaldehyde oxime group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrimidine-5-carbaldehyde oxime can be synthesized through several methods. One common approach involves the reaction of pyrimidine-5-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, often at room temperature, to yield the desired oxime .

Industrial Production Methods: While specific industrial production methods for pyrimidine-5-carbaldehyde oxime are not extensively documented, the general principles of oxime synthesis can be applied. Industrial synthesis would likely involve optimized reaction conditions to maximize yield and purity, potentially using continuous flow reactors for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Pyrimidine-5-carbaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyrimidine-5-carbaldehyde oxime has several applications in scientific research:

Mechanism of Action

The mechanism by which pyrimidine-5-carbaldehyde oxime exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways and targets can vary depending on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

  • Pyrimidine-2-carbaldehyde oxime
  • Pyrimidine-4-carbaldehyde oxime
  • Pyridine-3-carbaldehyde oxime

Comparison: Pyrimidine-5-carbaldehyde oxime is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other pyrimidine carbaldehyde oximes, the 5-position substitution may offer distinct steric and electronic properties, potentially leading to different biological interactions and synthetic applications .

Properties

Molecular Formula

C5H5N3O

Molecular Weight

123.11 g/mol

IUPAC Name

N-(pyrimidin-5-ylmethylidene)hydroxylamine

InChI

InChI=1S/C5H5N3O/c9-8-3-5-1-6-4-7-2-5/h1-4,9H

InChI Key

JIHALWYYWJPEIV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)C=NO

Origin of Product

United States

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